2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid is an aromatic compound that features a pyridine ring substituted with a carboxylic acid group at the 4-position and a 2-chloro-4-methylphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-4-carboxylic acid with 2-chloro-4-methylphenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), palladium catalysts, bases (potassium carbonate), solvents (dimethylformamide).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: 2-(2-Amino-4-methylphenyl)pyridine-4-carboxylic acid, 2-(2-Thio-4-methylphenyl)pyridine-4-carboxylic acid.
Oxidation: 2-(2-Chloro-4-carboxyphenyl)pyridine-4-carboxylic acid, 2-(2-Chloro-4-formylphenyl)pyridine-4-carboxylic acid.
Reduction: 2-(2-Chloro-4-methylphenyl)pyridine-4-methanol, 2-(2-Chloro-4-methylphenyl)pyridine-4-aldehyde.
Scientific Research Applications
2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved would require further investigation through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-methylphenyl)pyridine
- 2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid
- 2-(2-Chloro-4-methylphenyl)pyridine-5-carboxylic acid
Uniqueness
2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the 4-position of the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs with carboxylic acid groups at other positions.
Properties
IUPAC Name |
2-(2-chloro-4-methylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-3-10(11(14)6-8)12-7-9(13(16)17)4-5-15-12/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHQTXSANNRERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687589 |
Source
|
Record name | 2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258635-49-2 |
Source
|
Record name | 2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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